n-(1,3,4-Thiadiazol-2-yl)acetamide
Description
Significance of the 1,3,4-Thiadiazole (B1197879) Heterocyclic Scaffold in Drug Design
The 1,3,4-thiadiazole nucleus is a bioisostere of the pyrimidine (B1678525) ring, a fundamental component of nucleic acids, which allows its derivatives to interfere with biological processes such as DNA replication. synzeal.com This structural mimicry, coupled with its mesoionic character, facilitates the crossing of biological membranes and interaction with target proteins. synzeal.com The presence of the sulfur atom imparts favorable pharmacokinetic properties and enhances the molecule's ability to bind to biological targets. mdpi.com Consequently, the 1,3,4-thiadiazole scaffold is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. nih.govfigshare.combohrium.com
N-(1,3,4-Thiadiazol-2-yl)acetamide as a Prominent Pharmacophore and Core Structure
This compound serves as a critical pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its structure, featuring an acetamide (B32628) group linked to the 1,3,4-thiadiazole core, is a key component in various medicinally active compounds. This compound is also recognized as a process impurity in the manufacturing of the carbonic anhydrase inhibitor acetazolamide (B1664987), highlighting its industrial relevance. synzeal.compharmaffiliates.com The acetamide moiety can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of its derivatives to biological targets.
Historical Context and Evolution of Research on Thiadiazole Derivatives
The journey of thiadiazole chemistry began with the first synthesis of a 1,3,4-thiadiazole derivative by Emil Fischer in 1882. Since then, the field has expanded exponentially, with a significant focus on the synthesis and biological evaluation of new derivatives. Early research laid the groundwork for understanding the fundamental reactivity and properties of the thiadiazole ring. Over the decades, the focus has shifted towards harnessing its therapeutic potential, leading to the development of numerous thiadiazole-containing drugs. The evolution of synthetic methodologies has enabled the creation of diverse libraries of thiadiazole derivatives, facilitating extensive structure-activity relationship (SAR) studies.
Overview of Key Academic and Research Trajectories for this compound Analogs
Research on analogs of this compound has followed several key trajectories, primarily driven by the pursuit of enhanced biological activity and selectivity.
Anticancer Research: A significant area of investigation has been the development of this compound derivatives as anticancer agents. ijcce.ac.ir Researchers have synthesized and evaluated numerous analogs against various cancer cell lines, with some compounds demonstrating potent cytotoxic activity. mdpi.comsemanticscholar.orgbrieflands.com These studies often involve modifying the substituents on the thiadiazole ring and the acetamide nitrogen to optimize anticancer efficacy.
Anticonvulsant Studies: The structural similarity of the 1,3,4-thiadiazole ring to existing anticonvulsant drugs has prompted extensive research into its derivatives for the treatment of epilepsy. frontiersin.org Several analogs of this compound have shown promising anticonvulsant activity in preclinical models. frontiersin.org
Antimicrobial Investigations: With the rise of antibiotic resistance, the search for new antimicrobial agents is a global priority. Derivatives of this compound have been synthesized and tested against a range of bacterial and fungal pathogens, with some exhibiting significant antimicrobial properties. figshare.comrsc.org
Enzyme Inhibition: The core structure is also a key component in the design of enzyme inhibitors. For instance, acetazolamide, a derivative, is a well-known inhibitor of carbonic anhydrase. Recent research has explored new derivatives as inhibitors of other enzymes, such as acetylcholinesterase. researchgate.net
The following tables summarize some of the key research findings for various analogs of this compound.
| Compound ID | Modification | Biological Activity | Research Focus |
| Analog A | Substitution on the phenyl ring of a benzothiazole (B30560) moiety | Anticonvulsant | Showed 100% protection at 30 mg/kg in the MES test. frontiersin.org |
| Analog B | Diethylamino group attached to the acetamide | Anticonvulsant | Exhibited significant activity against induced convulsions at 30 mg/kg. frontiersin.org |
| Analog C | 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | Insecticidal | Utilized as a precursor for various heterocyclic compounds with insecticidal properties. rsc.org |
| Analog D | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | Anticancer | Demonstrated inhibitory potency against prostate and neuroblastoma cancer cell lines. brieflands.com |
| Analog E | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Anticancer | Showed selective activity against the Bcr-Abl positive K562 cell line. mdpi.com |
| Compound Name | Target Enzyme | Inhibition Data |
| Acetazolamide | Carbonic Anhydrase | Standard inhibitor used for comparison. researchgate.net |
| N-(1,3,4-Thiadiazole-2-yl)acetamide Derivatives | Human Carbonic Anhydrase I & II | Some derivatives showed better activity than Acetazolamide against hCA I and comparable or better activity against hCA II. researchgate.net |
| N-(1,3,4-Thiadiazole-2-yl)acetamide Derivatives | Acetylcholinesterase | Some derivatives showed superior activity compared to the standard agent, tacrine. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGFGFKRNRQDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202221 | |
| Record name | 2-Acetylamino-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5393-55-5 | |
| Record name | N-1,3,4-Thiadiazol-2-ylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5393-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylamino-1,3,4-thiadiazole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5393-55-5 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4729 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetylamino-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETAMIDOTHIADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26F2JM0PP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for N 1,3,4 Thiadiazol 2 Yl Acetamide and Its Derivatives
Direct Synthesis Approaches for the N-(1,3,4-Thiadiazol-2-yl)acetamide Core
The primary synthesis of this compound involves a two-step process: the formation of the 2-amino-1,3,4-thiadiazole (B1665364) ring followed by the acylation of the amino group.
The most prevalent method for synthesizing the 2-amino-1,3,4-thiadiazole core is the cyclodehydration of acyl or aroyl thiosemicarbazides. nih.govsbq.org.br This reaction involves treating a suitable thiosemicarbazide (B42300) with a dehydrating agent to induce ring closure. sbq.org.br A variety of acidic reagents have been successfully employed for this purpose, with the choice of reagent often influencing reaction conditions and yields.
Commonly used cyclodehydrating agents include:
Concentrated Sulfuric Acid (H₂SO₄): This is a classic and widely used reagent that effectively promotes the cyclization of thiosemicarbazides, often at low temperatures (e.g., 0 °C). derpharmachemica.comderpharmachemica.commdpi.com
Polyphosphoric Acid (PPA): PPA is another effective dehydrating agent for this transformation. sbq.org.brarabjchem.org
Phosphorus Oxychloride (POCl₃): This reagent is also used to facilitate the cyclization, sometimes under solvent-free or reflux conditions. arabjchem.orgnih.gov
Methane Sulfonic Acid (MeSO₃H): This has been reported as an efficient dehydrating agent, providing high yields and good purity of the resulting thiadiazole. nih.gov
The general mechanism begins with the acylation of a thiosemicarbazide, which is then subjected to acid-catalyzed cyclodehydration to yield the 2-amino-5-substituted-1,3,4-thiadiazole. nih.gov One-pot syntheses have also been developed, where the in situ formation of the thiosemicarbazide from a carboxylic acid hydrazide and an isothiocyanate is immediately followed by acid-catalyzed cyclization. rsc.org
| Reagent | Typical Conditions | Notes |
| Conc. H₂SO₄ | 0 °C to room temperature | Widely used, provides good yields. derpharmachemica.commdpi.com |
| POCl₃ | Reflux, 60-90 °C | Efficient, can be used in solvent-free conditions. arabjchem.org |
| Polyphosphoric Acid (PPA) | Heating | Effective for various substrates. sbq.org.brarabjchem.org |
| Methane Sulfonic Acid | N/A | Reported to give high yields and purity. nih.gov |
Once the 2-amino-1,3,4-thiadiazole precursor is obtained, the final step in forming the core structure is the acylation of the exocyclic amino group. This is a straightforward and high-yielding reaction, typically accomplished using standard acylating agents like acetic anhydride (B1165640) or acetyl chloride.
Using Acetic Anhydride: The reaction is often carried out by refluxing the 2-amino-1,3,4-thiadiazole with acetic anhydride, sometimes in the presence of a base like pyridine. sciepub.com In one specific procedure, heating a thiosemicarbazone derivative with acetic anhydride led to the formation of an N-acetylated thiadiazole derivative. sciepub.com Another example involves the acetylation of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) with acetic anhydride to produce N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. mdpi.com
Using Acetyl Chloride (or other Acid Chlorides): Alternatively, acetyl chloride or other chloroacetyl chlorides can be used, often in an inert solvent like tetrahydrofuran (B95107) (THF), acetone (B3395972), or dichloromethane (B109758) at cooler temperatures (0 °C to room temperature). mdpi.commdpi.com A base such as triethylamine (B128534) or sodium acetate (B1210297) is typically added to neutralize the hydrochloric acid formed during the reaction. mdpi.comnih.gov For instance, 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide was prepared by reacting the corresponding 2-amino-5-methyl-1,3,4-thiadiazole (B108200) with chloroacetyl chloride in THF with triethylamine at 0 °C. mdpi.com
| Acylating Agent | Solvent | Base | Typical Conditions |
| Acetic Anhydride | Acetic Anhydride (neat) / Pyridine | Pyridine (optional) | Reflux. sciepub.commdpi.com |
| Acetyl Chloride / Chloroacetyl Chloride | THF / Acetone / Dichloromethane | Triethylamine / Sodium Acetate | 0 °C to Room Temperature. mdpi.comnih.govimpactfactor.org |
Synthesis Strategies for this compound Derivatives and Analogs
A wide array of derivatives can be synthesized by modifying the core structure at the acetamide (B32628) side chain, the 5-position of the thiadiazole ring, or by using the thiadiazole as a building block for more complex heterocyclic systems.
To create diversity in the acetamide portion of the molecule, a common strategy involves coupling a carboxylic acid with a 2-amino-1,3,4-thiadiazole. This is particularly useful for synthesizing derivatives where the acetyl group is replaced by a more complex acyl group. Peptide coupling reagents are frequently used to facilitate this amide bond formation. A prominent example is the use of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).
This method involves activating a carboxylic acid with the EDC/HOBt system, followed by the addition of the 2-amino-1,3,4-thiadiazole nucleophile. The reaction is typically carried out at room temperature in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). nih.govijcce.ac.ir This approach has been successfully used to synthesize series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives and N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives. nih.govijcce.ac.irijcce.ac.ir
The 1,3,4-thiadiazole (B1197879) ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes carbon atoms in the ring, particularly at the C2 and C5 positions, susceptible to nucleophilic attack, especially when a good leaving group is present. nih.govchemicalbook.com
Halogenated 1,3,4-thiadiazoles are valuable intermediates for introducing a wide range of functional groups via nucleophilic substitution. For example, 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide can be synthesized and then reacted with various nucleophiles. nih.gov Secondary amines, such as piperazine (B1678402) derivatives, readily displace the chlorine atom to form new C-N bonds, yielding a diverse set of acetamide derivatives. mdpi.comnih.gov Similarly, the sulfur atom in 2-thio-substituted thiadiazoles can act as a nucleophile, attacking acyl chlorides in an SN2 reaction to form thioester derivatives. nih.gov
The this compound scaffold can serve as a precursor for the construction of fused and more complex heterocyclic systems. The reactive sites within the molecule, including the acetamide moiety and substituents on the thiadiazole ring, can participate in intramolecular or intermolecular cyclization reactions.
One important example is the synthesis of imidazo[2,1-b] derpharmachemica.comchemicalbook.comCurrent time information in Bangalore, IN.thiadiazole derivatives. bohrium.com This fused bicyclic system is typically formed by reacting a 2-amino-1,3,4-thiadiazole with an α-haloketone. bohrium.com Derivatives of this compound containing a reactive group, such as a 2-chloroacetamide, can undergo reaction with a thioamide or thiourea (B124793) followed by intramolecular cyclization to yield fused thiazole (B1198619) rings. nih.gov Furthermore, 2-cyano-N-(5-alkyl-1,3,4-thiadiazol-2-yl)acetamide has been used as a versatile starting material to synthesize a variety of attached heterocycles, including pyrazoles, pyridines, and thiazoles, by reacting the active methylene (B1212753) group of the acetamide side chain with different reagents. researchgate.netrsc.org
Mannich and Schiff Base Derivative Synthesis Utilizing the Thiadiazole Scaffold
The synthesis of Mannich and Schiff bases represents a common and efficient strategy to modify the this compound scaffold. These reactions typically involve the amino group of 2-amino-1,3,4-thiadiazole precursors or the active methylene group in certain derivatives.
Schiff Bases: Schiff bases, or imines, are synthesized by the condensation of a primary amine with an aldehyde or a ketone. In the context of the thiadiazole scaffold, 2-amino-1,3,4-thiadiazole derivatives are frequently used as the amine component. The reaction involves refluxing the thiadiazole amine with a suitable aromatic or aliphatic aldehyde/ketone in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. rdd.edu.iqsaspublishers.comresearchgate.net This reaction leads to the formation of a C=N double bond, linking the substituent from the carbonyl compound to the thiadiazole ring via an imine bridge. rdd.edu.iqresearchgate.net A wide array of substituted aldehydes has been used to generate libraries of these derivatives. researchgate.net
Mannich Bases: The Mannich reaction is a fundamental aminoalkylation process in organic chemistry. researchgate.net It involves the reaction of a compound with an active hydrogen atom, an amine (primary or secondary), and formaldehyde (B43269). researchgate.netijpcbs.com For thiadiazole derivatives, the active hydrogen can be on the N-H of the amide or the thiadiazole ring itself. A general procedure involves reacting the thiadiazole substrate with formaldehyde and a secondary amine (like piperidine (B6355638) or morpholine) to yield the corresponding Mannich base. ijpcbs.comresearchgate.net For instance, a methanolic solution of a 2-amino-1,3,4-thiadiazole derivative can be treated with formaldehyde, followed by the addition of an amine, to produce the desired product. ijpcbs.com
Table 1: Examples of Synthesized Schiff and Mannich Bases from 1,3,4-Thiadiazole Precursors This table is interactive. You can sort and filter the data.
| Compound Type | Precursor | Reagents | Resulting Derivative Structure/Name | Ref |
|---|---|---|---|---|
| Schiff Base | 5-substituted-2-amino-1,3,4-thiadiazolidines | Various aldehydes/ketones | 5-substituted-1,3,4-thiadiazolidine Schiff bases | saspublishers.com |
| Schiff Base | 2,5-dihydrazino-1,3,4-thiadiazole | Appropriate aldehydes | 2,5-di(arylhydrazone)-1,3,4-thiadaizoles | researchgate.net |
| Schiff Base | 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole | p-chlorobenzaldehyde, glacial acetic acid | 1-(4-chlorophenyl)-N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)methanimine | rdd.edu.iq |
| Mannich Base | 2-amino-5-phenyl-1,3,4-thiadiazole | Formaldehyde, various amines | N-Mannich bases of 5-phenyl-1,3,4-thiadiazol-2-amine | ijpcbs.com |
| Mannich Base | Thiazolidine-2,4-dione derivatives | Formaldehyde, primary/secondary amine | 5-(furan/thiophen-2-ylmethylene)thiazolidine-2,4-dione-based Mannich bases | researchgate.net |
| Mannich Base | Thiabendazole | Formaldehyde, piperazine | Mannich base of thiabendazole | researchgate.net |
Preparation of Hybrid Structures (e.g., Acetylenic, Benzimidazole-linked, Indole-linked Analogs)
Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more pharmacophoric units to create a single hybrid molecule with potentially enhanced or synergistic biological activities. The this compound scaffold is an excellent platform for developing such hybrids.
Acetylenic Analogs: Acetylenic derivatives of 1,3,4-thiadiazole have been synthesized, primarily by leveraging the nucleophilicity of the thiol group in 2-mercapto-1,3,4-thiadiazole precursors. rdd.edu.iq A common method involves the S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole with propargyl bromide. rdd.edu.iq This SN2 reaction proceeds by the nucleophilic attack of the sulfide (B99878) anion on propargyl bromide, affording the desired S-propargylated thiadiazole derivative. rdd.edu.iq Further modifications can then be carried out, such as forming Schiff bases from the 2-amino group. rdd.edu.iq
Benzimidazole-linked Analogs: Hybrid molecules incorporating both the 1,3,4-thiadiazole and benzimidazole (B57391) rings have been synthesized through various linkage strategies. impactfactor.orgajgreenchem.com One prevalent method involves creating an acetamide bridge. This can be achieved by first preparing 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide from a 2-amino-1,3,4-thiadiazole derivative and chloroacetyl chloride. impactfactor.orgnih.gov This intermediate is then reacted with a nucleophilic nitrogen on the benzimidazole ring (e.g., 2-methyl-1H-benzimidazole) in a solvent like acetone with a base such as potassium carbonate to form the final hybrid structure. impactfactor.org
Indole-linked Analogs: The synthesis of indole-thiadiazole hybrids often employs molecular hybridization to connect the two heterocyclic systems. mdpi.combohrium.com One approach involves synthesizing an intermediate like 2-chloro-N-(aryl)acetamide and reacting it with a thiadiazole thiol in the presence of a base to form a thioether linkage. nih.gov Another strategy is the use of click chemistry, specifically the 1,3-dipolar cycloaddition between an azide (B81097) derivative and a terminal acetylene. mdpi.comsemanticscholar.org For example, new 1,2,3-triazole hybrid glycosides based on an indolyl system have been prepared by reacting azide derivatives with acetylated glycosyl terminal acetylenes, which are then linked to the thiadiazole moiety. mdpi.comsemanticscholar.org Amide bond formation is another common route, where indole-3-acetic acid can be condensed with a 5-substituted-1,3,4-thiadiazol-2-amine to create a direct amide linkage between the indole (B1671886) and thiadiazole components. bohrium.com
Table 2: Examples of Synthesized Hybrid Structures Based on the 1,3,4-Thiadiazole Scaffold This table is interactive. You can sort and filter the data.
| Hybrid Type | Synthetic Strategy | Key Intermediates / Reagents | Resulting Compound Class | Ref |
|---|---|---|---|---|
| Acetylenic | S-alkylation | 2-amino-5-mercapto-1,3,4-thiadiazole, propargyl bromide | 5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-amine derivatives | rdd.edu.iq |
| Benzimidazole-linked | Nucleophilic substitution | 2-methyl-1H-benzimidazole, 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, K2CO3 | Benzimidazole derivatives containing a 1,3,4-thiadiazole ring and amide group | impactfactor.org |
| Benzimidazole-linked | Multi-step synthesis | Benzimidazole-1,3,4-thiadiazol-2-amine, various aldehydes | Benzimidazole-linked-1,3,4-thiadiazol-2-amine derivatives (Schiff bases) | ajgreenchem.com |
| Indole-linked | Click Chemistry (1,3-dipolar cycloaddition) | Azide derivatives, acetylated glycosyl terminal acetylenes | 1,3,4-Thiadiazole and 1,2,3-triazole hybrid glycoside-based indolyl systems | mdpi.comsemanticscholar.org |
| Indole-linked | Amide bond formation | Indole-3-acetic acid, 5-substituted-1,3,4-thiadiazol-2-amine | Indole-3-acetic acid derivatives containing 1,3,4-thiadiazole thioether and amide moieties | bohrium.com |
| Indole-linked | Multi-step synthesis via chloroacetamide intermediate | 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide, 1,3,4-thiadiazoles | Indole derivatives containing a penta-heterocycles scaffold | nih.gov |
Green Chemistry Approaches and Process Optimization in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its derivatives, several greener approaches have been explored.
A significant development is the one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives, which are common precursors to the target acetamide. encyclopedia.pub Traditionally, the synthesis involves cyclization reactions that often use toxic and corrosive reagents like phosphorus oxychloride (POCl₃) or strong acids. A greener alternative utilizes polyphosphate ester (PPE) as a mild additive for the reaction between a thiosemicarbazide and a carboxylic acid. encyclopedia.pub This method proceeds in a one-pot manner, simplifying the process and avoiding harsh reagents. The reaction involves the PPE-mediated acylation of thiosemicarbazide followed by cyclodehydration to form the thiadiazole ring. encyclopedia.pub
Another green approach involves optimizing reaction conditions. For the synthesis of N-(aryl)-2-[(5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, the reaction of a chloroacetamide intermediate with a thiadiazole-thione was carried out at room temperature in acetone. nih.gov Performing reactions at ambient temperature, when feasible, significantly reduces energy consumption compared to methods requiring reflux. nih.gov Similarly, other syntheses have been optimized to proceed at room temperature in the presence of a base like potassium carbonate, which is considered a more environmentally benign choice than some other strong bases. researchgate.net These methods highlight a move towards more sustainable synthetic routes in the production of complex heterocyclic compounds.
Advanced Spectroscopic and Structural Characterization Techniques for N 1,3,4 Thiadiazol 2 Yl Acetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of N-(1,3,4-thiadiazol-2-yl)acetamide and its derivatives in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a deuterated solvent like DMSO-d₆, reveals characteristic signals corresponding to the different proton environments.
For the parent compound, this compound, the following proton signals are typically observed:
A singlet corresponding to the three protons of the methyl (CH₃) group of the acetamide (B32628) moiety.
A singlet for the proton on the thiadiazole ring.
A broad singlet at a downfield chemical shift, characteristic of the amide (NH) proton.
In derivatives of this compound, additional signals will be present, corresponding to the specific substituents. For instance, in N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, multiplets corresponding to the aromatic protons of the phenyl group are observed in the aromatic region of the spectrum. Similarly, for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide, characteristic signals for the methyl and piperazine (B1678402) protons are readily identified. mdpi.comnih.gov The integration of these signals provides the relative ratio of the different types of protons, further confirming the structure.
Table 1: Representative ¹H NMR Data for this compound and its Derivatives in DMSO-d₆
| Compound | Proton Assignment | Chemical Shift (δ, ppm) |
| N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | NH | 12.64 (s, 1H) |
| ArH | 7.94 (m, 2H) | |
| ArH | 7.54–7.51 (m, 3H) | |
| CH₃ | 2.22 (s, 3H) | |
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide mdpi.comnih.gov | CH₃ (thiadiazole) | 2.60 (s, 3H) |
| CH₂ | 3.29 (s, 2H) | |
| Piperazine | 2.50–2.52 (m, 4H) | |
| Piperazine | 2.32 (br. s, 4H) | |
| CH₃ (piperazine) | 2.15 (s, 3H) | |
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide mdpi.com | NH | 12.41 (s, 1H) |
| ArH | 7.97 (d, 2H) | |
| ArH | 7.59 (d, 2H) | |
| ArH | 7.21 (t, 2H) | |
| ArH | 6.93 (d, 2H) | |
| ArH | 6.78 (t, 1H) | |
| CH₂ | 3.46 (s, 2H) | |
| Piperazine | 3.18 (t, 4H) | |
| Piperazine | 2.70 (t, 4H) |
s = singlet, d = doublet, t = triplet, m = multiplet, br. s. = broad singlet
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.
For this compound and its derivatives, the ¹³C NMR spectrum will show signals for the carbonyl carbon of the acetamide group, the carbons of the thiadiazole ring, and the methyl carbon. In substituted derivatives, additional signals corresponding to the carbons of the substituent groups are also observed. For example, in N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, signals for the aromatic carbons of the phenyl group are present.
Table 2: Representative ¹³C NMR Data for this compound and its Derivatives in DMSO-d₆
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | C=O | 168.77 |
| C-2 (thiadiazole) | 161.75 | |
| C-5 (thiadiazole) | 158.47 | |
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide mdpi.comnih.gov | C=O | 169.02 |
| C-2 (thiadiazole) | 159.71 | |
| C-5 (thiadiazole) | 158.60 | |
| CH₂ | 60.53 | |
| Piperazine | 55.03 | |
| Piperazine | 52.90 | |
| CH₃ (piperazine) | 46.21 | |
| CH₃ (thiadiazole) | 15.23 | |
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide nih.gov | C=O | 169.84 |
| C-2 (thiadiazole) | 160.07 | |
| C-5 (thiadiazole) | 158.22 | |
| Aromatic | 151.48, 129.37, 119.26, 115.89 | |
| CH₂ | 60.86 | |
| Piperazine | 52.92 | |
| Piperazine | 48.62 | |
| S-CH₂ | 28.52 | |
| CH₃ | 15.25 |
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing the connectivity between atoms.
COSY (¹H-¹H Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing out the proton spin systems within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups:
N-H Stretching: A prominent absorption band in the region of 3100-3400 cm⁻¹ is indicative of the N-H stretching vibration of the amide group. mdpi.commdpi.comnih.gov
C=O Stretching: A strong, sharp absorption band typically appears in the range of 1650-1710 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the acetamide group. mdpi.commdpi.comnih.gov
C-H Stretching: Absorption bands for aliphatic C-H stretching are usually observed between 2800 and 3000 cm⁻¹, while aromatic C-H stretching appears above 3000 cm⁻¹. mdpi.com
C=N and C=C Stretching: Vibrations associated with the C=N and C=C bonds within the thiadiazole and any aromatic rings typically occur in the 1500-1650 cm⁻¹ region. mdpi.com
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-H (aliphatic) Stretch (cm⁻¹) | C=N / C=C Stretch (cm⁻¹) |
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide mdpi.com | 3282 | 1705 | 2943 | - |
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide mdpi.com | 3240 | 1705 | 2900–2822 | 1640, 1593 |
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide mdpi.com | 3245 | 1699 | 2990–2825 | 1630, 1597 |
| 2-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide rsc.org | 3449 | 1702 | 2955-2749 | - |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of the compound and can also be used to deduce its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, allowing for the determination of the elemental formula. researchgate.net For this compound and its derivatives, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ in the mass spectrum confirms the molecular weight of the synthesized compound. mdpi.comnih.govbrieflands.com
The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. The molecule can break apart in predictable ways, and the masses of the resulting fragment ions can be used to piece together the original structure. For instance, the loss of the acetyl group or cleavage of the thiadiazole ring can lead to characteristic fragment ions.
Table 4: Mass Spectrometry Data for this compound and its Derivatives
| Compound | Molecular Formula | Ionization Mode | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound nih.gov | C₄H₅N₃OS | - | 143.17 | - |
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide mdpi.comnih.gov | C₁₀H₁₇N₅OS | ESI | 256 | - |
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide mdpi.com | C₁₁H₁₉N₅OS₂ | ESI | 302 | - |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide brieflands.com | C₁₈H₁₇N₃O₂S₂ | - | 368 (M⁺) | 148, 121, 91 |
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages of these elements are then compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. rsc.orgimpactfactor.orgmdpi.com
Table 5: Elemental Analysis Data for a Representative this compound Derivative
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| N-(4-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide impactfactor.org | C₁₂H₁₂N₄O₄S | C: 46.75, H: 3.92, N: 18.17, S: 10.40 | C: 46.71, H: 3.96, N: 18.17, S: 10.40 |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-imino-3H-benzo[f]chromene-2-carboxamide rsc.org | C₁₈H₁₄N₄O₂S | C: 61.70, H: 4.03, N: 15.99 | C: 61.55, H: 3.96, N: 16.05 |
| (E)-2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxo-N-(1H-1,2,4-triazol-3-yl)acetohydrazonoyl cyanide rsc.org | C₉H₉N₉OS | C: 37.11, H: 3.11, N: 43.28 | C: 37.05, H: 3.05, N: 43.18 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental in the synthesis and analysis of this compound derivatives, serving the dual purpose of monitoring reaction progress and purifying the final products.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a widely used method for rapidly checking the purity of this compound compounds and monitoring the progress of chemical reactions. nih.govderpharmachemica.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, chemists can visualize the separation of reactants, intermediates, and products. nih.govmdpi.com The completion of a reaction is often confirmed by the disappearance of the starting material spots and the appearance of a single product spot. nih.govgoogle.com The spots are typically visualized under ultraviolet (UV) light. mdpi.com
Table 1: Representative TLC Conditions for this compound Derivatives
| Stationary Phase | Mobile Phase (Eluent System) | Application |
|---|---|---|
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (B1210297) (2:1) | Monitoring reaction progress of benzothiazole (B30560) hybrids. mdpi.com |
| Silica Gel GF | Benzene (B151609):Acetone (B3395972) (9:1) | Purity analysis of 2-Chloro-N-[5-(substituted-phenyl)- nih.govnih.govsielc.com-thiadiazol-2-yl]-acetamide. derpharmachemica.com |
| Silica Gel | Various polarities | General purity confirmation of synthesized compounds. nih.govbrieflands.com |
Column Chromatography
For the purification and isolation of this compound and its derivatives on a larger scale, column chromatography is the method of choice. nih.gov This technique employs a stationary phase, typically silica gel, packed into a column through which a solvent mixture (mobile phase) is passed to separate the components of a mixture. nih.govbrieflands.com The selection of the eluent system is critical for achieving effective separation. For instance, a crude product of N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide was purified using a mobile phase of benzene and ethyl acetate. psu.edu Similarly, derivatives have been purified using gradients of ethyl acetate in petroleum ether. nih.gov In addition to traditional column chromatography, High-Performance Liquid Chromatography (HPLC) is employed for the analysis and purification of related compounds, utilizing reverse-phase columns with mobile phases like acetonitrile (B52724), water, and an acid modifier. sielc.comsielc.com
Table 2: Column Chromatography Conditions for Purifying this compound Derivatives
| Stationary Phase | Mobile Phase (Eluent System) | Compound Type Purified |
|---|---|---|
| Silica Gel (70-230 mesh) | Ethyl Acetate/Petroleum Ether | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives. nih.govbrieflands.com |
| Silica Gel | Benzene:Ethyl Acetate (5:1 v/v) | N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. psu.edu |
| Newcrom R1 (HPLC) | Acetonitrile, Water, Phosphoric Acid | Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-. sielc.com |
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of this compound and its analogues. This powerful technique provides detailed information on crystal systems, unit cell dimensions, and the spatial arrangement of atoms within the molecule.
Crystal Data and Unit Cell Parameters
The crystal structure analysis of several derivatives of this compound reveals that they often crystallize in the monoclinic system. nih.govpsu.eduiucr.org The specific parameters of the unit cell, such as the lengths of the axes (a, b, c) and the angle β, are unique to each crystalline solid and define the size and shape of the repeating unit in the crystal lattice. For example, N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-acetamide crystallizes in the monoclinic P2₁/c space group with four molecules (Z=4) per unit cell. nih.goviucr.org
Table 3: Crystal Data and Unit Cell Parameters for Selected this compound Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
|---|---|---|---|---|---|---|---|---|---|
| N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-acetamide nih.goviucr.org | C₁₂H₁₂FN₃O₂S | Monoclinic | P2₁/c | 9.5061 | 11.2152 | 12.7752 | 101.823 | 1333.11 | 4 |
| N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide psu.edu | C₁₃H₁₅N₃O₃S | Monoclinic | P2₁ | 11.3790 | 10.5993 | 11.9596 | 108.225 | 1370.08 | 4 |
Molecular Conformation, Bond Lengths, and Bond Angles
X-ray diffraction studies provide precise measurements of bond lengths, bond angles, and torsional angles, defining the molecule's conformation. In derivatives of this compound, bond lengths and angles are generally found to be within normal ranges. nih.goviucr.org A noteworthy conformational feature observed in several derivatives is a short intramolecular interaction between the thiadiazole sulfur atom and the acetamido oxygen atom, which suggests a hypervalent S···O interaction. nih.govnih.gov For instance, in N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-acetamide, this S···O contact distance is 2.682 (18) Å. nih.gov In some structures, the thiadiazole ring adopts a non-planar envelope conformation. psu.edu
Table 4: Selected Interatomic Distances and Angles for this compound Derivatives
| Compound | Feature | Parameter | Value |
|---|---|---|---|
| N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-acetamide nih.gov | Intramolecular contact | S···O distance | 2.682 (18) Å |
| N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-acetamide nih.gov | Dihedral Angle | Thiadiazole/Benzene ring | 86.82 (11)° |
| N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide nih.gov | Hypervalent interaction | S···O distance | 2.628 (4) Å |
| N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide psu.edu | Ring Conformation | Thiadiazole Ring | Envelope |
Planarity Analysis of the Thiadiazole-Acetamide Unit
The degree of planarity of the core thiadiazole-acetamide unit is a key structural parameter. In several derivatives, this moiety is found to be essentially planar. For N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, the root-mean-square (r.m.s.) deviation from planarity for the acetamido-1,3,4-thiodiazole unit is a mere 0.045 (8) Å. researchgate.netnih.gov Similarly, the acetamido-1,3,4-thiadiazole unit in another derivative is also nearly planar, with an r.m.s. deviation of 0.082 Å. nih.gov However, perfect planarity is not always observed; in one case, the planes of the acetamide and 1,3,4-thiadiazole (B1197879) units are twisted with respect to each other by 10.8 (4)°. nih.gov This planarity or deviation from it can influence crystal packing and intermolecular interactions, such as the formation of hydrogen-bonded dimers. nih.govresearchgate.netnih.gov
Table 5: Planarity Analysis of the Thiadiazole-Acetamide Unit in Derivatives
| Compound | Parameter | Value |
|---|---|---|
| N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide researchgate.netnih.gov | r.m.s. deviation | 0.045 (8) Å |
| N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide nih.gov | r.m.s. deviation | 0.082 Å |
| N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide nih.gov | Twist between acetamide and thiadiazole planes | 10.8 (4)° |
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks, Inversion Dimers)
A primary structural motif observed in the crystal packing of this compound derivatives is the formation of centrosymmetric dimers through intermolecular hydrogen bonds. iucr.orgnih.gov In many instances, these dimers are formed by pairs of N—H⋯N hydrogen bonds, where the amide proton of one molecule interacts with a nitrogen atom of the 1,3,4-thiadiazole ring of a neighboring molecule. This specific interaction typically results in the formation of a stable R22(8) ring motif. nih.goviucr.org
For example, in the crystal structure of N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, molecules form inversion dimers linked by pairs of N—H⋯N hydrogen bonds, creating these R22(8) rings. nih.gov Similarly, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide also exhibits the formation of centrosymmetric dimers via N—H⋯N hydrogen bonds. iucr.org In other derivatives, such as 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione, analogous inversion dimers are formed through N—H⋯S hydrogen bonds. nih.gov
These primary dimer motifs are subsequently assembled into more extended, higher-order supramolecular structures through weaker intermolecular interactions. The most common of these secondary interactions are C—H⋯O hydrogen bonds. In the case of N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, the inversion dimers are linked into chains by C—H⋯O interactions involving the methylsulfanyl groups and the carbonyl oxygen atoms. nih.gov Likewise, the dimers of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide are connected by C—H⋯O interactions, forming layers. iucr.org
The crystal packing of more complex derivatives can be stabilized by a wider array of interactions. In some imidazo[2,1-b] researchgate.netnih.govsmolecule.comthiadiazole derivatives, inversion dimers are formed by pairs of C—H⋯S hydrogen bonds, which are then linked into chains by C—H⋯O and C—H⋯π interactions. nih.gov The crystal structure of N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is stabilized by a combination of intermolecular N—H⋯O and C—H⋯O interactions. nih.gov Furthermore, intramolecular forces, such as hypervalent S⋯O interactions, can play a role in defining the molecular conformation, which in turn influences the crystal packing. iucr.org The diversity in substituents on the thiadiazole ring can lead to different hydrogen bonding schemes and, consequently, to phenomena such as polymorphism. psu.edu
The following tables summarize the key intermolecular interactions and packing motifs identified in the crystal structures of selected derivatives.
Table 1: Hydrogen Bonding and Dimer Formation in this compound Derivatives
| Compound Name | Primary Interaction | Resulting Motif | Reference |
|---|---|---|---|
| N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | N—H⋯N | Inversion dimer with R22(8) ring | nih.gov |
| N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide | N—H⋯N | Centrosymmetric dimer | iucr.org |
| 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide | N—H⋯N | R22(8) ring motif | iucr.org |
| 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione | N—H⋯S | Inversion dimer | nih.gov |
In Vitro Biological Activity Evaluation and Mechanistic Insights of N 1,3,4 Thiadiazol 2 Yl Acetamide Derivatives
Anticancer and Cytotoxic Activities
The 1,3,4-thiadiazole (B1197879) ring is a versatile scaffold that has been extensively modified to generate a library of derivatives with potent cytotoxic effects against human cancer cells. nih.gov Researchers have focused on synthesizing and evaluating these compounds to understand their structure-activity relationships and mechanisms of action.
Efficacy Assessment Against Diverse Human Cancer Cell Lines
N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives have been tested against a wide array of human cancer cell lines, demonstrating varied and sometimes potent cytotoxic activity. The efficacy, often measured by the half-maximal inhibitory concentration (IC₅₀), varies depending on the specific derivative and the cancer cell line.
For instance, a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were evaluated against prostate cancer (PC3), breast cancer (MCF-7), and neuroblastoma (SKNMC) cell lines. nih.govresearchgate.net Similarly, other derivatives have shown activity against colon cancer lines like HT-29 and HCT116, lung carcinoma (A549), glioblastoma (U87), and various leukemia cells (K562, HL-60). nih.govnih.govmdpi.com
One study reported a derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, showed selective activity against the Bcr-Abl-positive K562 myelogenous leukemia cell line. nih.gov Another compound with two methoxy (B1213986) groups on its phenyl rings demonstrated potent activity against MCF-7 and A549 cells, with IC₅₀ values of 0.28 and 0.52 μg/mL, respectively. nih.gov A class of honokiol (B1673403) derivatives bearing the 1,3,4-thiadiazole scaffold also showed high potency against seven cancer cell lines, including A549, MCF-7, HeLa, and HCT116, with IC₅₀ values ranging from 1.62 to 10.21 μM. mdpi.com
Table 1: Cytotoxic Activity of Selected this compound Derivatives Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-(3-Chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4b) | MCF-7 (Breast) | Active (Potency varies) | nih.govresearchgate.net |
| 2-(4-Chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4c) | MCF-7 (Breast) | Active (Potency varies) | nih.govresearchgate.net |
| 2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide series | PC3 (Prostate) | Activity Evaluated | nih.govresearchgate.net |
| 2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide series | SKNMC (Neuroblastoma) | Activity Evaluated | nih.govresearchgate.net |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide series | HT-29 (Colon) | Activity Evaluated | nih.gov |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 (Breast) | 9 μM | nih.gov |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | U87 (Glioblastoma) | Activity Evaluated | nih.gov |
| Cinnamic acid derivative with 1,3,4-thiadiazole ring | A549 (Lung) | 0.52 µg/mL | nih.gov |
| Honokiol derivative with 1,3,4-thiadiazole scaffold (8a) | A549, MCF-7, HeLa, HCT116 | 1.62–4.61 μM | mdpi.com |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 µM | nih.govnih.gov |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | HeLa (Cervical) | Activity Evaluated | nih.govscribd.com |
| 5-[(4-Fluorobenzoyl)amino]-2-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole | HL-60 (Leukemia) | Activity Evaluated | nih.govscribd.com |
Investigation of Cellular Mechanisms: Apoptosis Induction and Cell Cycle Arrest Modulation
A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that these compounds can trigger apoptosis through the activation of caspase enzymes, which are central executioners of the apoptotic pathway. nih.govresearchgate.net For example, derivatives 4b (3-Cl) and 4c (4-Cl) were found to enhance the activity of caspases 3 and 9 in the MCF-7 breast cancer cell line. nih.govresearchgate.net The activation of caspase-3, a key downstream effector caspase, is a common finding in studies of these compounds. nih.gov
In addition to apoptosis, these derivatives can modulate the cell cycle, leading to arrest at specific phases. mdpi.comrsc.org This prevents cancer cells from proliferating. For instance, one derivative was found to arrest MCF-7 breast cancer cells at the G2/M phase of the cell cycle. rsc.org Another study observed that their most potent compounds induced cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis. mdpi.com One particular derivative, compound 19 from a synthesized series, was shown to arrest breast cancer cells at the G2/M phase, while another, 6b, significantly increased the percentage of cells in the sub-G1 phase. rsc.org
Specific Enzyme and Pathway Inhibition Studies in Cancer
The anticancer activity of this compound derivatives is often linked to their ability to inhibit specific enzymes and signaling pathways crucial for cancer cell survival and proliferation.
Akt and PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in many cancers. Some thiadiazole derivatives have been identified as inhibitors of this pathway. One study reported that a derivative, N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide, induces apoptosis in C6 glioma cells by inhibiting Akt. The inhibition of Akt prevents the phosphorylation of downstream proteins involved in cell survival and proliferation. nih.gov
Kinase Inhibition (Abl, Src, EGFR/HER-2): Several derivatives have been investigated as kinase inhibitors. N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide was found to inhibit the Abl protein kinase with an IC₅₀ value of 7.4 µM. nih.gov This is particularly relevant for certain types of leukemia, such as those positive for the Bcr-Abl fusion protein. nih.gov Other research has focused on developing derivatives as dual inhibitors of EGFR and HER-2, which are important targets in breast and other cancers. mdpi.com A series of N-(1,3,4-Thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure were identified as novel EGFR/HER-2 dual-target inhibitors. mdpi.com Additionally, studies on related compounds have shown inhibition of the Src protein, a key regulator of osteoclast function. nih.gov
Caspase Activation: As mentioned previously, a key part of the apoptotic mechanism is the activation of caspases. Certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to be potent activators of caspase-3 and caspase-9 in MCF-7 cells, directly linking them to the intrinsic apoptotic pathway. nih.govresearchgate.net
Antimicrobial and Antifungal Efficacy
The thiadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. Consequently, this compound derivatives have been evaluated for their efficacy against a range of bacterial and fungal pathogens. bohrium.comekb.eg
Spectrum of Activity Against Specific Bacterial Strains
Derivatives of this compound have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. rdd.edu.iq
Escherichia coli (E. coli): Several studies have confirmed the activity of these compounds against E. coli. impactfactor.orgresearchgate.net For example, a series of 5-arylidene-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiazolidin-4-one compounds, which incorporate the thiadiazole structure, showed moderate activity against E. coli. researchgate.net
Staphylococcus aureus (S. aureus): Activity against the Gram-positive bacterium S. aureus has also been reported. impactfactor.orgresearchgate.net The same series of 5-arylidene derivatives mentioned above also displayed moderate inhibitory effects against S. aureus. researchgate.net Newly synthesized N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide compounds were also tested in vitro for their antibacterial properties against S. aureus. bohrium.comimpactfactor.org
Table 2: Antibacterial Spectrum of Selected this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound Derivative Class | Bacterial Strain | Outcome | Reference |
|---|---|---|---|
| N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamides | Escherichia coli | Activity Tested | bohrium.comimpactfactor.org |
| N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamides | Staphylococcus aureus | Activity Tested | bohrium.comimpactfactor.org |
| 5-Arylidene-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiazolidin-4-ones | Escherichia coli | Moderate Activity | researchgate.net |
| 5-Arylidene-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiazolidin-4-ones | Staphylococcus aureus | Moderate Activity | researchgate.net |
| Acetylenic derivatives of 1,3,4-thiadiazole | Escherichia coli | Good to High Activity | rdd.edu.iq |
| Acetylenic derivatives of 1,3,4-thiadiazole | Staphylococcus aureus | Good to High Activity | rdd.edu.iq |
Spectrum of Activity Against Fungal Pathogens
The antifungal potential of this compound derivatives has been explored against both human and plant pathogenic fungi.
Candida Species: Derivatives have shown notable activity against various Candida species, which are common human fungal pathogens. One study focused on 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, which proved to be a potent agent against different Candida species, with minimal inhibitory concentration (MIC) values ranging from 8 to 96 μg/ml. nih.gov The mechanism was found to involve the disruption of cell wall biogenesis. nih.gov
Rhizoctonia solani and Fusarium graminearum: These plant pathogenic fungi are significant threats to agriculture. Certain this compound derivatives have been synthesized and tested for their ability to inhibit these pathogens. One compound, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (8a), showed a potent anti-R. solani effect with an EC₅₀ value of 33.70 μg/mL, which was more effective than the commercial fungicide hymexazol. researchgate.netnih.gov The same series of compounds was also evaluated against Fusarium graminearum. ekb.egresearchgate.netnih.gov
Table 3: Antifungal Spectrum of Selected this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound Derivative | Fungal Pathogen | Activity (EC₅₀ / MIC) | Reference |
|---|---|---|---|
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | Candida species | MIC: 8–96 μg/ml | nih.gov |
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (8a) | Rhizoctonia solani | EC₅₀: 33.70 μg/mL | researchgate.netnih.gov |
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide series | Fusarium graminearum | Activity Evaluated | ekb.egresearchgate.netnih.gov |
| Pyrazole (B372694) carboxamide and niacinamide derivatives | Rhizoctonia solani | Activity Evaluated | researchgate.net |
| Pyrazole carboxamide and niacinamide derivatives | Fusarium graminearum | Activity Evaluated | researchgate.net |
Elucidation of Investigated Mechanisms of Action
The broad-spectrum antimicrobial activity of this compound derivatives is often attributed to their ability to interfere with essential bacterial and fungal enzymes. Key mechanisms of action that have been investigated include the inhibition of DNA gyrase and lanosterol (B1674476) 14α-demethylase.
DNA Gyrase Inhibition: DNA gyrase is a critical bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Its inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death. Certain derivatives of 1,3,4-thiadiazole have been identified as potent inhibitors of this enzyme. For instance, gatifloxacin (B573) derivatives incorporating a 5-(5-nitroheteroaryl)-1,3,4-thiadiazol-2-yl group at the C-7 position have demonstrated complete inhibition of DNA gyrase or DNA topoisomerase IV. hilarispublisher.com This activity contributes to their potent effect against Gram-positive bacteria. hilarispublisher.com The search for novel antimicrobial agents has also highlighted thiosemicarbazide (B42300) derivatives, precursors to thiadiazoles, which significantly inhibit the activity of Staphylococcus aureus DNA gyrase. nih.gov Further studies have led to the discovery of 1,4-dicarbonylthiosemicarbazides as a new class of DNA gyrase inhibitors, with some compounds showing potent inhibition of S. aureus gyrase with IC50 values in the low micromolar range. biorxiv.org
Lanosterol 14α-Demethylase Inhibition: In fungi, the enzyme lanosterol 14α-demethylase (CYP51) is a key component in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Azole antifungal drugs, a major class of antifungals, function by inhibiting this enzyme. acs.org Research has shown that derivatives of 1,3,4-thiadiazole can also target this pathway. They are predicted to inhibit fungal lanosterol 14α-demethylase, which is likely the mechanism behind their antifungal activity. vulcanchem.comnih.gov Molecular docking studies have supported this, showing a possible binding mode of thiadiazole derivatives within the active site of 14α-demethylase. acs.org This inhibition disrupts ergosterol production, leading to a compromised cell membrane and fungal cell death.
Anti-inflammatory and Analgesic Properties
Derivatives of this compound have been investigated for their potential to alleviate inflammation and pain. A primary mechanism explored in this context is the inhibition of cyclooxygenase (COX) enzymes.
Investigation of Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. mdpi.com
Several studies have evaluated 1,3,4-thiadiazole derivatives for their COX inhibitory activity. A series of 1,3,4-trisubstituted pyrazole derivatives, including an N-(4-acetyl-5-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide compound (PYZ38), was found to have an IC50 value of 1.33 μM for COX-2 with a selectivity index greater than 60. nih.govaalto.fi In another study, a thiadiazole-benzothiazole hybrid, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl)acetamide (7), was identified as a potent and selective inhibitor of COX-1, showing 51.36 ± 3.32% inhibition at a concentration of 100 µM. researchgate.netdergipark.org.tr This compound exhibited weaker inhibition of COX-2. researchgate.netdergipark.org.tr The development of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives has also yielded compounds with significant anti-inflammatory and analgesic effects. bohrium.com
| Compound/Derivative Class | Target | Activity (IC50 / % Inhibition) | Selectivity |
| N-(4-acetyl-5-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide (PYZ38) | COX-2 | IC50 = 1.33 μM nih.govaalto.fi | S.I. > 60 nih.govaalto.fi |
| 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl)acetamide (7) | COX-1 | 51.36 ± 3.32% at 100 µM researchgate.netdergipark.org.tr | Selective for COX-1 researchgate.netdergipark.org.tr |
| 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl)acetamide (7) | COX-2 | 11.05 ± 1.69% at 100 µM researchgate.netdergipark.org.tr | Weaker inhibition researchgate.netdergipark.org.tr |
Enzyme Inhibition Studies (Non-Anticancer/Antimicrobial)
The therapeutic potential of this compound derivatives extends beyond antimicrobial and anti-inflammatory applications. These compounds have demonstrated inhibitory activity against several other key enzymes, including carbonic anhydrases, cholinesterases, and monoamine oxidases.
Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease. cumhuriyet.edu.tr Several this compound derivatives have been synthesized and evaluated for their potential as cholinesterase inhibitors.
A study of novel 1,3,4-thiadiazole analogs found them to inhibit both AChE and BChE with IC50 values in the micromolar range. cumhuriyet.edu.tr Specifically, N-(4-Chlorophenyl)-2-[(5-(allylamino)-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrobenzyl)acetamide (6e) was identified as the most potent inhibitor against both enzymes in its series. cumhuriyet.edu.tr Other research on N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl] acetamide (B32628) derivatives showed they were generally more selective for AChE over BChE. tandfonline.comnih.gov Furthermore, a series of benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus demonstrated remarkable anticholinesterase activity, with some compounds exhibiting potency in the nanomolar range, surpassing the reference drug donepezil. tbzmed.ac.ir
| Derivative Class | Target | Activity (IC50) | Selectivity |
| Novel 1,3,4-thiadiazole analogs | AChE | 8.250 - 20.382 μM cumhuriyet.edu.tr | - |
| Novel 1,3,4-thiadiazole analogs | BChE | 0.986 - 14.143 μM cumhuriyet.edu.tr | - |
| N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl] acetamide derivatives | AChE | Significant inhibition tandfonline.comnih.gov | More selective for AChE tandfonline.comnih.gov |
| N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl] acetamide derivatives | BChE | Less significant inhibition tandfonline.comnih.gov | - |
| Benzamide derivatives with 1,3,4-thiadiazole nucleus | AChE | Nanomolar range (e.g., 1.82 ± 0.6 nM for compound 7e) tbzmed.ac.ir | - |
| Phthalazine-1,4-dione derivatives with 1,3,4-thiadiazole | AChE | 257.60 ± 27.84 – 442.60 ± 52.13 nM researchgate.net | - |
Monoamine Oxidase (MAO) Enzyme Inhibition (h-MAO-A, h-MAO-B)
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are critical drug targets for treating neurological disorders like depression and Parkinson's disease. rsc.org There are two isoforms, MAO-A and MAO-B.
Derivatives of 1,3,4-thiadiazole have shown significant potential as MAO inhibitors. A series of new 1,3,4-thiadiazole derivatives were found to be selective inhibitors of human MAO-A (hMAO-A). nih.gov Many of these compounds had lower IC50 values than the drug moclobemide, with compound 6b being the most active (IC50 = 0.060 μM) and showing a reversible and competitive inhibition profile. rsc.orgnih.gov In contrast, another study on N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl] acetamide derivatives found them to be more selective against h-MAO-B than h-MAO-A, making them potential dual inhibitors of both AChE and h-MAO-B for Alzheimer's disease treatment. tandfonline.comnih.gov
| Derivative Class | Target | Activity (IC50) | Selectivity |
| 1,3,4-Thiadiazole derivatives with alkyl/arylamine moieties | hMAO-A | Most compounds IC50 < 4.664 μM (Moclobemide) rsc.org | Selective for hMAO-A rsc.orgnih.gov |
| Compound 6b | hMAO-A | 0.060 μM rsc.org | Selective for hMAO-A nih.gov |
| 1,3,4-Thiadiazole derivatives with alkyl/arylamine moieties | hMAO-B | No significant activity nih.gov | - |
| N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl] acetamide derivatives | h-MAO-A | No significant inhibition tandfonline.com | - |
| N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl] acetamide derivatives | h-MAO-B | Significant inhibition tandfonline.comnih.gov | Selective for h-MAO-B tandfonline.comnih.gov |
Dihydrofolate Reductase (DHFR) Inhibition
While direct studies on this compound and its specific inhibitory activity against dihydrofolate reductase (DHFR) are not extensively detailed in the provided context, the broader class of 1,3,4-thiadiazole derivatives has been investigated for this activity. DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer agents. The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine (B1678525), a core component of nucleic acids, suggests its potential to interfere with DNA replication processes, a mechanism relevant to DHFR inhibition. nih.gov Further research is needed to specifically elucidate the DHFR inhibitory potential of this compound derivatives.
15-Lipoxygenase-1 Inhibition
Human 15-lipoxygenase-1 (h-15-LOX-1) is an enzyme implicated in inflammatory conditions such as asthma and chronic bronchitis. nih.gov Research into inhibitors of this enzyme has included screening of nitrogen-containing heterocyclic compounds. nih.gov Phthalimide analogs, which can be considered related to acetamide structures, have been investigated as potential 15-lipoxygenase-1 inhibitors. ijcce.ac.ir One study focused on the rational development of potent h-15-LOX-1 inhibitors by screening a fragment collection of diverse nitrogen-containing heterocycles, which led to the identification of potent inhibitors with clear structure-activity relationships. nih.gov Although direct data on this compound is not specified, the known anti-inflammatory properties of thiadiazole derivatives suggest that exploring their activity against 15-LOX-1 could be a promising area of research. nih.govrsc.org
Anticonvulsant Activity Assessment and Receptor Modulatory Effects
Derivatives of this compound have demonstrated significant anticonvulsant properties in various preclinical models. The anticonvulsant activity is often evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice. nih.govfrontiersin.org
Several studies have highlighted the potential of these compounds. For instance, certain benzothiazole-1,3,4-thiadiazole conjugates have shown potent anticonvulsant activity. nih.gov Notably, compounds such as 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide and N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino] acetamide provided 100% protection against seizures at a low dose. nih.gov The lipophilic nature of the heterocyclic ring is believed to contribute to this activity. nih.govfrontiersin.org
Another derivative, 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide, exhibited prominent anticonvulsant effects. nih.govfrontiersin.org Furthermore, [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane (B18724) amide] was found to be more effective than the standard drug valproic acid in certain tests. nih.govfrontiersin.org The presence of nitro and chloro groups on the molecule has also been associated with potent anticonvulsant activity. frontiersin.org
The mechanism of action for the anticonvulsant effects of some thiadiazole derivatives, like acetazolamide (B1664987), is linked to the inhibition of carbonic anhydrase in the central nervous system. nih.gov This inhibition is thought to slow down abnormal neuronal discharge. nih.gov
Table 1: Anticonvulsant Activity of this compound Derivatives
| Compound | Model | Key Findings | Reference |
| 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide | MES | 100% protection at 30 mg/kg | nih.gov |
| N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino] acetamide | MES | 100% protection at 30 mg/kg | nih.gov |
| 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide | Induced Convulsion | ≥50% activity at 30 mg/kg | nih.govfrontiersin.org |
| [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide] | MES and PTZ | 1.8 times more effective (LD50) than valproic acid | nih.govfrontiersin.org |
| 4-[5-benzoyl amino-(1,3,4)-thiadiazole-2yl-sulfanyl]-benzene sulfonyl chloride | MES and PTZ | Best activity at 25 mg/kg among tested compounds | nih.govfrontiersin.org |
Other Emerging Bioactivities and Biological Targets
The 1,3,4-thiadiazole scaffold is a known component of diuretic drugs like acetazolamide. nih.govresearchgate.net Derivatives of N-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)acetamide have been synthesized and evaluated for their diuretic activity. researchgate.net Studies in Swiss albino mice have shown that these compounds can increase the excretion of water and electrolytes. researchgate.net Specifically, 5-methyl-substituted derivatives of 1,3,4-thiadiazoles demonstrated a significant increase in both water and electrolyte excretion compared to control groups. researchgate.net The diuretic effect of acetazolamide is due to its inhibition of carbonic anhydrase in the kidneys, leading to renal loss of bicarbonate ions, which in turn carries out sodium, water, and potassium. nih.gov
Table 2: Diuretic Activity of 1,3,4-Thiadiazole Derivatives
| Compound Type | Key Findings | Reference |
| 5-methyl derivatives of 1,3,4-thiadiazoles | Significant increase in water and electrolyte excretion | researchgate.net |
| para-nitro-substituted benzene (B151609) ring at 2-thioate group of 5-methyl-1,3,4-thiadiazole | Highest diuretic activity (0.82) in the study | researchgate.net |
The 1,3,4-thiadiazole ring is present in various agrochemicals. rsc.orgrsc.org Derivatives of this compound have been investigated for their herbicidal, acaricidal, and insecticidal properties.
In terms of herbicidal activity, a derivative identified as 2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide (6an) showed excellent inhibition against Lactuca sativa (L.s.) with an IC50 value of 42.7 g/ha. acs.org This compound did not show harmful effects on Zea mays (corn) at effective field dosages. acs.org The herbicidal effect of some thiadiazole derivatives is attributed to the inhibition of photosynthesis. researchgate.net
For insecticidal and acaricidal activities, various derivatives have been synthesized and tested. For example, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide was used as a precursor to synthesize compounds that were evaluated against the cotton leafworm, Spodoptera littoralis. rsc.orgrsc.orgresearchgate.net Additionally, matrinic amide derivatives containing a 1,3,4-thiadiazole scaffold have been synthesized and assessed for their insecticidal and acaricidal activities. acs.org
Table 3: Herbicidal and Insecticidal Activity of this compound Derivatives
| Compound | Activity | Target Organism | Key Findings | Reference |
| 2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide (6an) | Herbicidal | Lactuca sativa | IC50 = 42.7 g/ha | acs.org |
| Derivatives of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | Insecticidal | Spodoptera littoralis | Showed insecticidal effects | rsc.orgrsc.orgresearchgate.net |
| Matrinic amide derivatives containing 1,3,4-thiadiazole | Insecticidal/Acaricidal | Not specified | Investigated for activity | acs.org |
Several this compound derivatives have been evaluated for their antioxidant potential, primarily through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this evaluation. biointerfaceresearch.comwalshmedicalmedia.com
One highly active compound, 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto- nih.govresearchgate.netacs.orgthiadiazol-2-yl)acetamide, demonstrated a radical scavenging ability of 88.9%, which is comparable to that of ascorbic acid (92.7%). biointerfaceresearch.com This compound also had a lower IC50 value (43.1 µM) than ascorbic acid (50.5 µM), indicating greater potency. biointerfaceresearch.com The antioxidant activity of these organic molecules is related to their capacity to donate an electron or hydrogen atom to stabilize free radicals. walshmedicalmedia.com
Table 4: Antioxidant Activity of this compound Derivatives
| Compound | Method | Key Findings | Reference |
| 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto- nih.govresearchgate.netacs.orgthiadiazol-2-yl)acetamide | DPPH Radical Scavenging | 88.9% scavenging ability; IC50 = 43.1 µM | biointerfaceresearch.com |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 92.7% scavenging ability; IC50 = 50.5 µM | biointerfaceresearch.com |
Structure Activity Relationship Sar Studies of N 1,3,4 Thiadiazol 2 Yl Acetamide Analogs
Impact of Substitutions on the Acetamide (B32628) Moiety on Biological Activity
Modifications to the acetamide portion of N-(1,3,4-thiadiazol-2-yl)acetamide have been shown to significantly impact the biological efficacy of these compounds. The nature and position of substituents on the phenyl ring of the acetamide group, for instance, can lead to substantial changes in activity.
In a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, the presence of electron-withdrawing groups such as chloro (Cl), fluoro (F), and nitro (NO2) on the benzylthio moiety was found to enhance anticancer activity against various cell lines, including prostate (PC3), glioblastoma (U87-C-531), and breast (MDA-MB-231) cancer cells. ijcce.ac.ir Specifically, compound 3a (N-(5-(2-chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(p-nitrophenyl)acetamide) showed notable activity against the PC3 cell line, while compounds 3d (N-(5-(4-chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(p-nitrophenyl)acetamide), 3h (N-(5-(4-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(p-nitrophenyl)acetamide), and 3j (N-(5-(2,4-dichlorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(p-nitrophenyl)acetamide) were particularly effective against the MDA-MB-231 cell line when compared to the reference drug imatinib. ijcce.ac.ir This suggests that electron-withdrawing substituents on the benzylthio group are favorable for cytotoxic activity.
Conversely, the introduction of electron-donating groups like methoxy (B1213986) (OCH3) on the same scaffold resulted in diminished anticancer properties. ijcce.ac.ir This highlights the critical role of electronic effects in the interaction of these molecules with their biological targets.
| Compound | Substituent on Benzylthio | Cell Line | IC50 (µM) |
| 3a | 2-Chloro | PC3 | 10.6 |
| 3d | 4-Chloro | MDA-MB-231 | 10.3 |
| 3h | 4-Fluoro | MDA-MB-231 | 12.5 |
| 3j | 2,4-Dichloro | MDA-MB-231 | 11.3 |
Influence of Substituents on the 1,3,4-Thiadiazole (B1197879) Ring System (e.g., C-5 Substitutions, Nitrogen Substitutions)
Substitutions on the 1,3,4-thiadiazole ring itself are a key determinant of the biological profile of these analogs. The C-5 position, in particular, has been a major focus of synthetic modifications.
For instance, a study on a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles revealed that the nature of the substituent on the C-5 phenyl ring is important for their cytotoxic activity. mdpi.com The compound N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide demonstrated significant inhibitory activity against the SK-MEL-2 skin cancer cell line. mdpi.com
In another study, the introduction of a trifluoromethyl group at the C-5 position of the thiadiazole ring in 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives was found to induce apoptosis through caspase pathways, indicating potential anticancer activity. ijcce.ac.ir
Furthermore, the amino group at the C-2 position of the 1,3,4-thiadiazole ring is often the starting point for the synthesis of various derivatives. The derivatization of 2-amino-5-substituted-1,3,4-thiadiazoles has been a common strategy to generate compounds with diverse biological activities. sbq.org.br
Role of Linker Moieties and Attached Heterocyclic/Aryl Systems in Modulating Activity
The linker connecting the this compound core to other chemical moieties, as well as the nature of these attached systems, plays a significant role in modulating biological activity.
In a series of anticancer agents based on 5-aryl-1,3,4-thiadiazole, the acetamide linker was used to connect the thiadiazole ring to a pyridinium (B92312) ring or a piperazine (B1678402) moiety. mdpi.com The pyridinium derivative showed good activity against the MCF-7 breast cancer cell line. mdpi.com For the piperazine derivatives, the substituent on the N4 position of the piperazine ring was found to influence antitumor potency. An ethyl group at this position led to a two-fold increase in potency compared to a methyl group. mdpi.com
Another study explored the introduction of a benzothiazole (B30560) moiety linked to the 1,3,4-thiadiazole core. nih.govresearchgate.net The resulting N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide showed the highest antiproliferative activity against HT-1376 bladder carcinoma cells. nih.govresearchgate.net This highlights the potential of combining different heterocyclic systems to enhance biological effects.
| Compound Series | Linker | Attached System | Key Finding |
| 5-Aryl-1,3,4-thiadiazole derivatives | Acetamide | Pyridinium | Good activity against MCF-7 cells. mdpi.com |
| 5-Aryl-1,3,4-thiadiazole derivatives | Acetamide | Piperazine | N4-ethyl substitution enhanced potency. mdpi.com |
| Benzothiazole-thiadiazole hybrids | Thioacetamide | Benzothiazole | High antiproliferative activity against HT-1376 cells. nih.govresearchgate.net |
Conformational and Stereochemical Factors Affecting Biological Efficacy
The three-dimensional arrangement of atoms in a molecule, including its conformation and stereochemistry, can have a profound impact on its biological activity. For this compound analogs, these factors can influence how the molecule binds to its biological target.
While specific studies focusing solely on the conformational and stereochemical aspects of this compound are not extensively detailed in the provided search results, the general principles of medicinal chemistry suggest their importance. The relative orientation of the acetamide side chain with respect to the thiadiazole ring can affect the molecule's ability to fit into a receptor's binding pocket.
For example, in a study of 1,3,4-thiadiazole derivatives as peptide deformylase inhibitors, molecular docking studies were used to predict the binding mode of the compounds with the S. aureus PDF enzyme. acs.org The predicted binding interactions, which are dependent on the compound's conformation, were similar to those of a known inhibitor, suggesting comparable antimicrobial activity. acs.org This underscores the importance of the molecule's three-dimensional structure in its biological function.
Development of SAR Models for Predicting Potency and Selectivity
Structure-activity relationship (SAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. These models are invaluable in drug discovery for predicting the potency and selectivity of new analogs, thereby guiding the design of more effective therapeutic agents.
For 1,3,4-thiadiazole derivatives, in silico studies, including molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions, have been employed to understand their pharmacokinetic properties and binding interactions. researchgate.netconsensus.app In one study, molecular docking was used to investigate the binding of 1,3,4-thiadiazole derivatives to the active site of human cyclooxygenase-1 (COX-1). researchgate.net The amide C=O group was found to form hydrogen bonds with key residues in the active site. researchgate.net
Furthermore, in silico tools like pkCSM, SwissADME, and SwissTargetPrediction have been used to determine the physicochemical, pharmacokinetic, and toxicological properties of benzothiazole-based 1,3,4-thiadiazole derivatives. nih.govresearchgate.net These predictive models are crucial for the rational design and optimization of these compounds.
Rational Design Principles for Optimizing Bioactivity
The rational design of this compound analogs with optimized bioactivity relies on the integration of SAR data, computational modeling, and a deep understanding of the target's biology.
A key principle in the design of these compounds is the strategic introduction of substituents to enhance desired biological effects while minimizing toxicity. For instance, the introduction of a 1,3,4-thiadiazole group as a substituent on the amide of another compound was a rational design strategy to prevent hydrolysis and reduce toxicity. acs.org
Another design principle involves the bioisosteric replacement of certain functional groups to improve activity. For example, replacing a substituted acetylpiperazine fragment with an aryl aminothiazole moiety was a strategy employed in the design of new anticancer agents. mdpi.com
The synthesis of hybrid molecules that combine the this compound core with other known pharmacophores is also a common rational design approach. This was seen in the development of benzothiazole-thiadiazole hybrids with potent anticancer activity. nih.govresearchgate.net
Ultimately, the goal of rational design is to leverage the accumulated knowledge of SAR to create novel compounds with improved potency, selectivity, and pharmacokinetic profiles.
Computational and in Silico Investigations of N 1,3,4 Thiadiazol 2 Yl Acetamide Derivatives
Molecular Docking Studies for Ligand-Target Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand and its target protein at the molecular level.
Prediction of Binding Modes and Affinities with Specific Biological Targets
Molecular docking studies have been instrumental in identifying and optimizing N-(1,3,4-thiadiazol-2-yl)acetamide derivatives as inhibitors of various biological targets. For instance, a series of novel N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives were evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy nih.gov. The docking results revealed that these compounds fit well into the VEGFR-2 active site, with binding energies indicating strong affinity nih.gov. Similarly, docking studies on 2,4-disubstituted thiazole (B1198619) derivatives, which share a similar structural motif, identified them as potent tubulin polymerization inhibitors by predicting their binding to the colchicine (B1669291) binding site of tubulin nih.gov.
In the context of breast cancer, in silico molecular docking has been used to screen 1,3,4-thiadiazole (B1197879) derivatives against the estrogen receptor biointerfaceresearch.com. The results from these studies, often presented as docking scores or binding energies, help in prioritizing compounds for synthesis and biological evaluation. For example, one study identified a 1,3,4-thiadiazole derivative with a high binding affinity for its target, indicated by a docking score of -8.9 kcal/mol researchgate.net. Another investigation on 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives reported a total binding energy of -1.6 kcal/mol with the dihydrofolate reductase (DHFR) enzyme dovepress.com.
| Derivative Class | Biological Target | Reported Binding Affinity/Score |
|---|---|---|
| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides | VEGFR-2 | Inhibition at 7.4-11.5 nM nih.gov |
| 2,4-disubstituted thiazoles | Tubulin (colchicine binding site) | Free binding energies from -13.88 to -14.50 kcal/mol nih.gov |
| 1,3,4-thiadiazole derivatives | Estrogen Receptor | G-scores of -9.36 and -8.85 kcal/mol for top compounds biointerfaceresearch.com |
| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase | Docking score = -8.9 kcal/mol researchgate.net |
| 5-(thiophen-2-yl)-1,3,4-thiadiazole derivative | Dihydrofolate reductase (DHFR) | Total binding energy = -1.6 kcal/mol dovepress.com |
Identification of Key Amino Acid Residues Involved in Ligand-Receptor Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A crucial aspect of molecular docking is the identification of specific interactions between the ligand and the amino acid residues of the target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are vital for the stability of the ligand-protein complex.
For instance, docking studies of 1,3,4-thiadiazole derivatives with the estrogen receptor have highlighted the importance of phenolic hydroxyl groups in forming hydrogen bonds with the target protein biointerfaceresearch.com. In another study, the molecular docking of a potent 5-(thiophen-2-yl)-1,3,4-thiadiazole derivative into the active site of DHFR revealed the formation of four pi-hydrogen interactions and one hydrogen acceptor interaction dovepress.com. The analysis of these interactions provides a structural basis for the observed biological activity and guides the design of more potent analogs.
Molecular Dynamics Simulations for Protein-Ligand Complex Stability and Dynamic Behavior
Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of protein-ligand interactions over time. nih.gov These simulations can assess the stability of the docked conformation and provide insights into the conformational changes that may occur upon ligand binding. nih.gov By simulating the movement of atoms and molecules, MD can help to validate the binding modes predicted by molecular docking and refine the understanding of the binding mechanism. nih.gov
For thiazole derivatives, MD simulations have been used to evaluate the stability of the ligand within the binding site of a target protein . These studies can confirm that the key interactions observed in the initial docking pose are maintained throughout the simulation, thus providing greater confidence in the predicted binding mode. The application of techniques like thermal titration molecular dynamics can further aid in the qualitative estimation of protein-ligand complex stability by observing the conservation of the native binding mode at increasing temperatures nih.govresearchgate.net.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the distribution of electron density, molecular orbitals, and electrostatic potential, which are key determinants of a molecule's reactivity and intermolecular interactions.
For thiadiazole derivatives, DFT studies have been employed to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Studies on 1,3,4-thiadiazole compounds have shown that the electron density is often concentrated around the electronegative nitrogen and sulfur atoms of the thiadiazole ring, influencing the HOMO-LUMO energy distribution scielo.br.
DFT has also been used to study the local reactivity of acetamide (B32628) derivatives as potential anti-HIV drugs, where Fukui functions were used to predict the sites of interaction with biological molecules nih.govresearchgate.net. These calculations can reveal the nature of intermolecular interactions, such as the mechanism of bond formation between the acetamide derivatives and amino acid residues like tyrosine nih.govresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are used to build predictive models that can guide the optimization of lead compounds.
A QSAR study on a series of (1,3,4-thiadiazol-2-ylthio)acetamides with antileishmanial activity was conducted to understand the structural requirements for their biological effect researchgate.net. Such models can identify the key structural features that contribute positively or negatively to the activity, thereby informing the design of new derivatives with enhanced potency. For 2-(substituted)-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide derivatives, a 3D-QSAR study using CoMFA was performed to analyze their effect on spontaneous motor activity researchgate.net. These predictive models are valuable tools for lead optimization, allowing for the in silico screening of virtual compounds before their synthesis.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness Assessment
In silico ADME prediction is a critical component of modern drug discovery, as it helps to identify compounds with favorable pharmacokinetic profiles early in the development process. Various computational models are used to predict properties such as oral absorption, distribution in the body, metabolic stability, and excretion pathways.
For 1,3,4-thiadiazole derivatives, in silico ADME studies have been conducted to assess their drug-likeness. These studies predict parameters such as hydrogen bond donors and acceptors, octanol-water partition coefficient (logP), and oral bioavailability nih.gov. The results of these predictions can indicate whether a compound is likely to have good oral absorption and a favorable distribution in the body nih.gov. For example, a study on 2-[[5-(2,4-difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]acetophenone derivatives suggested that all the studied compounds were potential orally bioavailable drug-like molecules nih.gov. Similarly, in silico ADME predictions for substituted thiadiazoles have been used to screen for antiviral activity, with results indicating good bioavailability and the ability to penetrate the blood-brain barrier rjptonline.org.
| ADME Property | Predicted Outcome for Thiadiazole Derivatives | Significance |
|---|---|---|
| Human Intestinal Absorption | Generally predicted to be good for many derivatives frontiersin.org | Indicates potential for oral bioavailability. |
| Caco-2 Permeability | Some derivatives predicted to have high permeability frontiersin.org | Suggests good absorption across the intestinal wall. |
| Blood-Brain Barrier (BBB) Penetration | Some derivatives predicted to penetrate the BBB rjptonline.org | Important for drugs targeting the central nervous system. |
| Drug-Likeness (e.g., Lipinski's Rule of Five) | Many derivatives comply with the rules | Suggests favorable physicochemical properties for a drug candidate. |
| Skin Permeability (log Kp) | Generally predicted to be low for some derivatives frontiersin.org | Indicates the likelihood of absorption through the skin. |
Target Prediction and Pathway Analysis Using Chemoinformatics Tools (e.g., Pharm Mapper, Swiss Target Prediction, KEGG Enrichment Analysis)
In the quest for novel therapeutic agents, computational and in silico methods have become indispensable for predicting the biological targets of small molecules and elucidating their potential mechanisms of action. For derivatives of this compound, a scaffold of significant medicinal interest, various chemoinformatics tools have been employed to forecast their interactions with protein targets and their involvement in cellular pathways. These predictive studies are crucial for guiding further experimental validation and drug development efforts.
PharmMapper is a widely utilized web server for reverse pharmacophore mapping, which helps in identifying potential drug targets by matching the pharmacophoric features of a query molecule with a database of known pharmacophore models derived from protein-ligand complexes. Studies on 1,3,4-thiadiazole derivatives have successfully used PharmMapper to identify potential protein targets. For instance, in an analysis of a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives, PharmMapper identified the hepatocyte growth factor receptor (c-Met), a key target in cancer therapy, as a top-ranking potential target. nih.gov The server provides a "fit score" and a "z'-score" to rank the potential targets, with higher scores indicating a better match. nih.gov
| Potential Target | PDB ID | Normalized Fit Score | z'-Score | Associated Disease |
|---|---|---|---|---|
| Hepatocyte growth factor receptor (c-Met) | 3F82 | 4.306 | 1.52 | Cancer |
Data derived from a study on 2,5-disubstituted-1,3,4-thiadiazole derivatives nih.gov.
KEGG (Kyoto Encyclopedia of Genes and Genomes) Enrichment Analysis is a bioinformatic approach used to identify the biological pathways that are significantly enriched with a given set of genes or proteins, such as the predicted targets of a small molecule. This analysis provides insights into the systemic effects of a compound. For certain N-(1,3,4-Thiadiazol-2-yl)benzamide derivatives with anticancer properties, KEGG enrichment analysis of their predicted targets has pointed towards the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
| KEGG ID | Pathway Description | Rich Factor | P-value | Gene Number |
|---|---|---|---|---|
| hsa04151 | PI3K-Akt signaling pathway | - | - | - |
| hsa05219 | Bladder cancer | 84.52 | 2.01E-36 | 41 |
| hsa05212 | Pancreatic cancer | 54.28 | 4.00E-37 | 76 |
| hsa04215 | Apoptosis | 51.57 | 2.99E-15 | 32 |
| hsa04115 | p53 signaling pathway | 42.95 | 3.39E-26 | 73 |
Hypothesized primary pathway for certain anticancer 1,3,4-thiadiazole derivatives. Additional enriched pathways are provided for context europeanreview.org. Specific statistical values for the PI3K-Akt pathway were not detailed in the source.
Future Research Directions and Expanding Therapeutic Potential
Design and Synthesis of Novel Multi-Targeted N-(1,3,4-Thiadiazol-2-yl)acetamide Hybrids
The development of hybrid molecules, which combine two or more pharmacophores, is a promising strategy to create new derivatives with synergistic biological activities, enhanced efficacy, and reduced drug resistance. mdpi.com Researchers are actively designing and synthesizing novel multi-targeted hybrids of this compound to address complex diseases.
One approach involves creating hybrids of 1,3,4-thiadiazole (B1197879) with other heterocyclic rings known for their therapeutic properties, such as thiazolidinone. nih.gov For instance, a series of thiadiazole-thiazolidinone hybrids have been synthesized and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), both of which are key enzymes in the inflammatory pathway. nih.gov Another study focused on thiadiazole-thiazolone hybrids as potential inhibitors of the human mitotic kinesin Eg5, a target for anticancer therapy. ucl.ac.uk
The synthesis of these hybrids often involves multi-step reactions. For example, a common synthetic route begins with the reaction of a starting amine with 2-chloroacetyl chloride, followed by cyclization and subsequent condensation reactions to yield the final hybrid compounds. nih.govbohrium.com The structural diversity of these hybrids allows for the exploration of a wide range of biological activities.
Table 1: Examples of Multi-Targeted this compound Hybrids and their Potential Therapeutic Applications
| Hybrid Structure | Target(s) | Potential Therapeutic Application |
| Thiadiazole-Thiazolidinone | COX-2 and 15-LOX | Anti-inflammatory |
| Thiadiazole-Thiazolone | Human Mitotic Kinesin Eg5 | Anticancer |
| Thiadiazole-Indole | Not Specified | Anticancer |
| Thiadiazole-Ciprofloxacin | Not Specified | Anticancer |
| Thiadiazole-Triazole | Not Specified | Antiviral |
Exploration of New Biological Targets and Disease Pathways for Thiadiazole Analogs
The therapeutic potential of this compound derivatives extends beyond their established activities. Researchers are actively exploring new biological targets and disease pathways where these compounds might exert beneficial effects.
Recent studies have investigated the potential of thiadiazole derivatives as inhibitors of various enzymes implicated in disease. For example, new N-(1,3,4-thiadiazole-2-yl)acetamide derivatives have been designed and synthesized as inhibitors of human carbonic anhydrase I and II, as well as acetylcholinesterase, suggesting their potential in treating conditions like glaucoma and Alzheimer's disease. researchgate.netnih.gov Other research has focused on their role as urease inhibitors, which could be relevant for treating infections caused by urease-producing bacteria. bohrium.com
Furthermore, the anticancer activity of thiadiazole derivatives is a major area of investigation. mdpi.comnih.govbepls.com Studies have shown that these compounds can inhibit various cancer cell lines, including those of the breast, liver, and colon. mdpi.comtandfonline.comnih.gov The mechanisms of action are diverse and can involve the inhibition of key signaling pathways and enzymes essential for cancer cell survival and proliferation. bepls.com
Table 2: Investigated Biological Targets and Associated Disease Pathways for Thiadiazole Analogs
| Biological Target | Disease Pathway | Potential Therapeutic Area |
| Carbonic Anhydrase I & II | Enzyme Inhibition | Glaucoma, Epilepsy |
| Acetylcholinesterase | Enzyme Inhibition | Alzheimer's Disease |
| Urease | Enzyme Inhibition | Bacterial Infections |
| Tyrosine Kinases | Signal Transduction | Cancer |
| Topoisomerase II Alpha | DNA Replication | Cancer |
| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Angiogenesis | Cancer |
| Caspase-3 | Apoptosis | Cancer |
Integration of Advanced Computational Modeling with Experimental Research for Lead Development
The integration of computational modeling with experimental research has become an indispensable tool in modern drug discovery. In the context of this compound derivatives, in silico methods are being extensively used to accelerate the identification and optimization of lead compounds.
Molecular docking studies are frequently employed to predict the binding affinities and modes of interaction of thiadiazole derivatives with their biological targets. mdpi.comnih.govbrieflands.com This information is crucial for understanding the structure-activity relationships and for designing more potent and selective inhibitors. For instance, docking studies have been used to investigate the interactions of thiadiazole derivatives with enzymes like DNA gyrase, carbonic anhydrase, and various kinases. researchgate.netmdpi.com
In addition to molecular docking, other computational techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular dynamics simulations are also utilized. researchgate.net These methods help in predicting the biological activity of new compounds and in assessing the stability of ligand-protein complexes. The insights gained from these computational studies guide the synthesis of new derivatives with improved pharmacological profiles.
Development of Targeted Delivery Systems for this compound Derivatives
Effective drug delivery is critical for maximizing the therapeutic efficacy of a drug while minimizing its side effects. For this compound derivatives, the development of targeted delivery systems is an emerging area of research aimed at improving their bioavailability and directing them to specific sites of action.
One approach being explored is the encapsulation of these compounds into nanocarriers, such as nanoparticles and microspheres. researchgate.net This can help to overcome challenges like poor solubility and can provide a means for controlled and targeted release. researchgate.net For example, researchers have investigated the encapsulation of 1,3,4-thiadiazole derivatives in sodium alginate microspheres to enhance their delivery for anticancer applications. researchgate.net
Another strategy involves the use of magneto-fluorescent nanoparticles for the targeted delivery of thiadiazole derivatives. nih.gov This approach combines the targeting capabilities of magnetic nanoparticles with the imaging potential of fluorescent markers, allowing for both targeted therapy and monitoring. These advanced delivery systems hold great promise for enhancing the therapeutic potential of this compound derivatives in various diseases.
Q & A
Q. What is the role of N-(1,3,4-Thiadiazol-2-yl)acetamide as a reference standard in pharmaceutical analysis?
N-(1,3,4-Thiadiazol-2-yl)acetamide is a recognized impurity standard (Acetazolamide Impurity B, EP) used to validate analytical methods for drug purity assessment. It ensures compliance with pharmacopeial guidelines by serving as a benchmark in chromatographic techniques like HPLC or LC-MS to detect and quantify impurities in acetazolamide formulations .
Q. What are common synthetic routes for this compound?
A typical method involves refluxing 2-amino-1,3,4-thiadiazole with acetyl chloride in dry benzene or ethanol, catalyzed by triethylamine (TEA). Reaction progress is monitored via TLC, and the product is purified by recrystallization (e.g., from ethanol) . Example conditions:
| Reactants | Solvent | Catalyst | Temp/Duration | Yield |
|---|---|---|---|---|
| 2-amino-thiadiazole + acetyl chloride | Dry benzene | TEA | Reflux, 16–20 h | 70–85% |
Q. How is the structural characterization of this compound performed?
X-ray crystallography is the gold standard. For example, bond lengths and angles for analogous thiadiazole derivatives (e.g., C–N = 1.32 Å, C–S = 1.71 Å) are determined using single-crystal diffraction. Complementary techniques include NMR (¹H/¹³C) and FT-IR to confirm functional groups .
Q. Which analytical methods ensure purity and identity of the compound?
- TLC : Monitors reaction progress (e.g., silica gel, chloroform:methanol 9:1).
- HPLC : Quantifies impurities using a C18 column and UV detection (λ = 254 nm).
- Elemental Analysis : Validates empirical formula (e.g., C: 25.25%, N: 29.45% ).
- Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 191 [M+1] ).
Q. How is this compound related to acetazolamide?
It is a synthetic intermediate and degradation product of acetazolamide, a carbonic anhydrase inhibitor. Structural differences include the absence of a sulfonamide group, making it critical for impurity profiling during drug development .
Advanced Research Questions
Q. How can synthesis conditions be optimized for higher yields or scalability?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Catalyst Screening : Use of KI in alkylation reactions improves efficiency (e.g., 84% yield ).
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes.
Comparative data from reflux vs. microwave methods should be analyzed via DOE (Design of Experiments).
Q. What methodologies are used to evaluate its bioactivity (e.g., antimicrobial, cytotoxic)?
Q. How do substituents influence the structure-activity relationship (SAR) of thiadiazole derivatives?
Key substituent effects include:
Q. How can computational modeling enhance pharmacokinetic properties like BBB penetration?
Free Energy Perturbation (FEP) simulations predict binding free energy changes during structural optimization. For example, adding hydrophobic groups (e.g., cyclohexylmethyl) improves BBB permeability (PAMPA assay: Pe = 12.5 × 10⁻⁶ cm/s ). Membrane permeability is further validated via MD simulations.
Q. What are the stability considerations for this compound under varying conditions?
- Thermal Stability : Degrades at >200°C (TGA data).
- pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases.
- Light Exposure : Photodegradation studies under UV/Vis (λ = 365 nm) show <5% decomposition over 48 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
